(2E,5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-2-pyridin-2-ylimino-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoline moiety, a pyridine ring, and a thiazolidinone core, making it a subject of study for its chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-2-pyridin-2-ylimino-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-methyl-3,4-dihydro-2H-quinoline-6-carbaldehyde with 2-pyridin-2-yl-1,3-thiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-2-pyridin-2-ylimino-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the imine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols can replace hydrogen atoms under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced amine derivatives, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-2-pyridin-2-ylimino-1,3-thiazolidin-4-one is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential in various assays for its antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it could interact with specific enzymes or receptors, making it a potential lead compound for drug discovery.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might also make it suitable for applications in electronics or photonics.
Mechanism of Action
The mechanism of action of (5Z)-5-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-2-pyridin-2-ylimino-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain kinases or proteases, leading to altered cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but its structure suggests it could interact with nucleic acids or proteins through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like quinine and chloroquine share the quinoline moiety and have been studied for their antimalarial and antimicrobial properties.
Thiazolidinone derivatives: Compounds such as pioglitazone and rosiglitazone, which are used as antidiabetic agents, share the thiazolidinone core.
Uniqueness
What sets (5Z)-5-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-2-pyridin-2-ylimino-1,3-thiazolidin-4-one apart is its combination of the quinoline, pyridine, and thiazolidinone moieties in a single molecule. This unique structure provides a diverse range of chemical reactivity and potential biological activities, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C19H18N4OS |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
(2E,5Z)-5-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-2-pyridin-2-ylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N4OS/c1-23-10-4-5-14-11-13(7-8-15(14)23)12-16-18(24)22-19(25-16)21-17-6-2-3-9-20-17/h2-3,6-9,11-12H,4-5,10H2,1H3,(H,20,21,22,24)/b16-12- |
InChI Key |
DUOBZFUHNYELDL-VBKFSLOCSA-N |
Isomeric SMILES |
CN1CCCC2=C1C=CC(=C2)/C=C\3/C(=O)N/C(=N\C4=CC=CC=N4)/S3 |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C=C3C(=O)NC(=NC4=CC=CC=N4)S3 |
Origin of Product |
United States |
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